molecular formula C18H18F3NO4S B6385133 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol CAS No. 1261901-42-1

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol

Cat. No.: B6385133
CAS No.: 1261901-42-1
M. Wt: 401.4 g/mol
InChI Key: USYMCGCDFLNZBO-UHFFFAOYSA-N
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Description

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol is a compound of significant interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a sulfonyl group, and a trifluoromethoxyphenol moiety, which contribute to its diverse chemical properties and biological activities.

Properties

IUPAC Name

3-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4S/c19-18(20,21)26-16-11-14(10-15(23)12-16)13-4-6-17(7-5-13)27(24,25)22-8-2-1-3-9-22/h4-7,10-12,23H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYMCGCDFLNZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686775
Record name 4'-(Piperidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-42-1
Record name 4'-(Piperidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of chloroacetamide derivatives with arylamines under reflux conditions to yield the desired sulfonamide derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s sulfonyl group can interact with various proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol is unique due to its trifluoromethoxyphenol moiety, which imparts distinct chemical properties and enhances its biological activity. The presence of the trifluoromethoxy group can increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

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